1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones, characterized by a five-membered ring containing two nitrogen atoms. The compound features a bromine atom and a methyl group on the phenyl ring, which contributes to its unique chemical properties. This compound is identified by the CAS number 1498996-35-2 and has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine.
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is synthesized through specific chemical reactions involving precursors such as 5-bromo-2-methylphenylamine and glyoxal. It falls under the category of organic compounds and is classified as an imidazolidinone due to its structural characteristics.
The synthesis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one typically involves the following steps:
The reaction can be optimized through various parameters such as:
The molecular structure of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one consists of:
The chemical formula for this compound is C10H10BrN2O, with a molecular weight of approximately 256.10 g/mol. The presence of both nitrogen atoms in the ring and a bromine atom on the phenyl group significantly influences its reactivity and stability.
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one can undergo several types of chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one involves its interaction with biological targets, such as enzymes or receptors. The unique structural features allow it to interact specifically with these targets, potentially leading to alterations in their activity or function. This interaction is crucial for its exploration as a therapeutic agent in drug discovery.
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is typically characterized by:
This compound exhibits notable reactivity due to:
Relevant analyses indicate that this compound has potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one has several applications:
Pseudo-multicomponent reactions (pseudo-MCRs) significantly streamline the synthesis of imidazolidin-2-ones by combining multiple reactants in a single reaction sequence without isolating intermediates. This approach is exemplified by the synthesis of trans-(R,R)-1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-1,2-diaminocyclohexane. The process involves in situ formation of a Schiff base from the diamine and an aldehyde, reduction to the diamine, and cyclization with carbonyldiimidazole (CDI) (Figure 1). This method eliminates intermediate purification, enhancing atom economy and reducing waste generation. Yields range from 55% to 81%, with the chiral integrity of the diamine scaffold fully preserved. The protocol accommodates diverse aryl aldehydes, enabling access to structurally complex derivatives with high stereochemical fidelity [4].
Table 1: Pseudo-MCR Optimization for trans-(R,R)-Imidazolidin-2-ones
Aldehyde | Solvent | Reduction Time (h) | Cyclization Agent | Yield (%) |
---|---|---|---|---|
Benzaldehyde | MeOH | 0.5 | CDI | 74 |
4-Cl-C₆H₄CHO | THF | 4.0 | CDI | 74 |
4-OMe-C₆H₄CHO | MeOH | 0.5 | CDI | 81 |
CDI serves as a versatile, phosgene-free carbonyl source for imidazolidin-2-one ring closure. The reaction proceeds under mild conditions, releasing imidazole and CO₂ as non-toxic byproducts. For 1-(5-bromo-2-methylphenyl)imidazolidin-2-one, cyclization occurs via nucleophilic attack of the diamine on CDI, forming a carbonylimidazole adduct, followed by intramolecular acyl substitution. Solvent selection critically influences efficiency: THF/PEG300 (7:3, v/v) enhances solubility and reaction homogeneity. Under optimized flow chemistry conditions (210°C, 33 min residence time, 4.2 equiv CDI), benzimidazolidin-2-ones are obtained in 98% yield. This method is scalable for multigram synthesis and tolerates halogen-sensitive functional groups, including bromo substituents [7] [10].
Palladium-catalyzed routes enable direct C–N bond formation between aryl halides and imidazolidin-2-one precursors. For bromoaryl substrates, PdI₂/KI catalytic systems facilitate oxidative carbonylation with CO/O₂, generating cyclic ureas via N-arylation. Key intermediates include carbamoylpalladium species formed through CO insertion into Pd–N bonds, followed by reductive elimination (Figure 2). Alternative pathways involve carboamination of alkenes, where Pd(0) catalysts mediate sequential aryl halide activation, alkene insertion, and nucleophilic cyclization. Though less explored for 1-(5-bromo-2-methylphenyl) derivatives, these methods offer routes to N-aryl imidazolidinones with regio-defined alkyl substituents. Challenges include controlling chemoselectivity in polyhalogenated substrates like 5-bromo-2-methylaniline precursors [9] [10].
One-pot methodologies integrate bromination, cyclization, and functional group manipulation in a single reactor, minimizing intermediate handling. For example:
Design of Experiment (DoE) methodologies quantitatively assess variable interactions in imidazolidin-2-one synthesis. Central Composite Design (CCD) models evaluate factors like temperature, residence time, CDI stoichiometry, and solvent composition. For flow-based CDI cyclization, ANOVA reveals temperature (110–210°C) and CDI equivalents (1.1–5.0 equiv) as statistically significant (p < 0.05). Optimization predicts maximum yield (98%) at 210°C, 4.2 equiv CDI, and 33 min residence time. Similarly, pseudo-MCRs benefit from DoE-guided solvent screening, identifying MeOH as superior to THF due to faster reduction kinetics (0.5 h vs. 4 h) at lower temperatures (40°C vs. 80°C). These models enable robust process scale-up with minimal resource expenditure [4] [7].
Table 2: DoE-Optimized Conditions for Flow Synthesis
Parameter | Range Tested | Optimal Value | Effect on Yield |
---|---|---|---|
Temperature (°C) | 110–210 | 210 | +++ |
Residence Time (min) | 10–100 | 33 | ++ |
CDI Equivalents | 1.1–5.0 | 4.2 | +++ |
THF:PEG300 Ratio (v/v) | 6:4–9:1 | 7:3 | + |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9